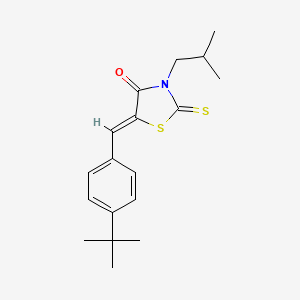![molecular formula C26H22O2 B4758473 2-[4-(4-phenylbutyl)benzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B4758473.png)
2-[4-(4-phenylbutyl)benzylidene]-1H-indene-1,3(2H)-dione
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-substituted indene-1,3(2H)-diones, which are structurally related to the compound , can be achieved through palladium-catalyzed carbonylative annulation reactions. This method involves using phenyl formate as a CO source, highlighting an efficient pathway to obtain these derivatives with broad substrate scope and good to excellent yields (Zhang et al., 2015).
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed through crystallographic studies, revealing insights into their spatial arrangement and confirming their planarity or non-planarity depending on the length of the π-bridge. Such analyses are crucial for understanding the electronic and photophysical properties of these compounds (Bogdanov et al., 2019).
Chemical Reactions and Properties
The chemical reactivity of these compounds often involves cascade reactions, where multiple bonds are formed in a single step. For example, the cascade reaction of 1,1-enediamines with benzylidene-1H-indene-1,3(2H)-diones can selectively synthesize indenodihydropyridine and indenopyridine compounds, showcasing the potential for constructing complex molecules efficiently (Luo et al., 2019).
Physical Properties Analysis
The physical properties of compounds within this family, such as their crystal structures and solvation behaviors, provide insight into their stability and solubility, which are essential for practical applications. Studies have revealed that these compounds can form stable crystalline structures, sometimes solvating with common solvents like benzene, which can affect their physical state and reactivity (Jhawar et al., 2005).
Chemical Properties Analysis
Investigations into the chemical properties of 2-[4-(4-phenylbutyl)benzylidene]-1H-indene-1,3(2H)-dione derivatives focus on their reactivity patterns, such as benzoyl migration and rearrangement reactions. These studies provide a foundation for understanding the transformation and application potential of these compounds in synthetic chemistry and material science (Puckett et al., 1977).
Zukünftige Richtungen
The future directions for “2-[4-(4-phenylbutyl)benzylidene]-1H-indene-1,3(2H)-dione” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and potential applications. The development of green synthetic routes for these compounds is of particular interest .
Wirkmechanismus
Target of Action
Similar compounds have been evaluated for their anti-inflammatory activity , suggesting potential targets could be enzymes or proteins involved in inflammation pathways.
Mode of Action
This could result in changes to cellular processes, leading to its observed effects .
Result of Action
Based on the anti-inflammatory activity of similar compounds , it can be inferred that this compound may reduce inflammation at the molecular and cellular levels.
Eigenschaften
IUPAC Name |
2-[[4-(4-phenylbutyl)phenyl]methylidene]indene-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O2/c27-25-22-12-6-7-13-23(22)26(28)24(25)18-21-16-14-20(15-17-21)11-5-4-10-19-8-2-1-3-9-19/h1-3,6-9,12-18H,4-5,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJVABYVSXSZVCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCC2=CC=C(C=C2)C=C3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-phenylbutyl)benzylidene]-1H-indene-1,3(2H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(2-bromo-4,6-dimethylphenoxy)acetamide](/img/structure/B4758401.png)

![5-bromo-N-(3-{N-[(2,4-dimethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-furamide](/img/structure/B4758416.png)
![dimethyl 2-({[7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)terephthalate](/img/structure/B4758424.png)

![4-(3-chlorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B4758454.png)
![3-[(2,6-dichlorobenzyl)thio]propanohydrazide](/img/structure/B4758458.png)
![4-ethyl-N-[1-(4-ethylbenzoyl)-5-methyl-2(1H)-pyridinylidene]benzamide](/img/structure/B4758463.png)

![2,4-dichloro-N-(4-chloro-2-{[(2-methoxyphenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4758475.png)
![1-[(2-hydroxy-4-methylphenyl)amino]-4,4-dimethyl-1-penten-3-one](/img/structure/B4758480.png)
![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-hydroxyphenyl)acetamide](/img/structure/B4758486.png)
![5-ethyl-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4758493.png)
![4-(1-piperidinyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B4758498.png)